molecular formula C19H19N3O5S2 B2955293 (Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-47-8

(Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2955293
CAS No.: 865247-47-8
M. Wt: 433.5
InChI Key: PJGLHDJKWBKHDO-VZCXRCSSSA-N
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Description

(Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic compound featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The molecular structure integrates key functional groups, including a sulfamoyl moiety at the 6-position and a (Z)-configured ethyl acetate side chain, which may influence its electronic properties and intermolecular interactions. The benzothiazole nucleus is widely recognized as a "magic molecule" due to its significant research applications across various fields, particularly in the development of antimicrobial and anticancer agents . The presence of the sulfamoyl group is a notable feature, often associated with biological activity and enhancing the molecule's potential as a key intermediate in drug discovery. The specific stereochemistry, indicated by the (Z)-configuration, is critical as it can define the compound's three-dimensional shape and its binding affinity to biological targets. Researchers can utilize this compound as a sophisticated building block for constructing more complex molecules or as a reference standard in spectroscopic studies. Its defined structure makes it suitable for computational chemistry studies, such as molecular docking and density functional theory (DFT) calculations, to predict its behavior and potential interactions with enzymes or receptors . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to verify the suitability and compliance of this compound for their specific use.

Properties

IUPAC Name

ethyl 2-[2-(4-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-3-27-17(23)11-22-15-9-8-14(29(20,25)26)10-16(15)28-19(22)21-18(24)13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGLHDJKWBKHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a carboxylic acid derivative.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Imine: The imine is formed by reacting the sulfonamide intermediate with 4-methylbenzoyl chloride in the presence of a base.

    Esterification: The final step involves esterification of the intermediate with ethyl bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations would include the availability of starting materials, reaction scalability, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The sulfonamide and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may allow it to act as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit certain enzymes, making this compound a candidate for biochemical studies.

    Antimicrobial Activity: The benzothiazole core has been associated with antimicrobial properties, suggesting potential use in developing new antibiotics.

Medicine

    Drug Development: The compound’s structure could be modified to enhance its pharmacological properties, making it a potential lead compound in drug discovery.

Industry

    Dye and Pigment Production: The compound’s aromatic structure may be useful in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which (Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exerts its effects is likely related to its ability to interact with biological macromolecules. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The benzothiazole core may interact with DNA or proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related benzothiazole derivatives, focusing on substituent effects, physicochemical properties, and inferred reactivity.

Table 1: Structural and Functional Group Comparison
Compound Name Substituents (Position) Ester Group Molecular Weight Key Functional Groups
Target Compound: (Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3-yl)acetate 4-Me-benzoyl (2), -SO₂NH₂ (6) Ethyl ~434.5 (est.) Sulfamoyl, imino, benzoyl, ester
(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3-yl)acetate 4-Cl-benzoyl (2), -SO₂NH₂ (6) Methyl ~420.4 (est.) Chlorobenzoyl, sulfamoyl, imino
(Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3-yl)acetate 2-(MeSO₂)-benzoyl (2), -Br (6) Ethyl 497.4 Bromo, methylsulfonyl, imino
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3-yl)-2-cyanoacetate Indole (2), -CN (acetate) Ethyl ~365.4 (est.) Cyano, indole, ester
Key Observations

Substituent Effects on Reactivity and Stability: The sulfamoyl group in the target compound and analog enhances polarity and hydrogen-bonding capacity compared to the bromo () or cyano () groups. The 4-methylbenzoyl substituent (target compound) introduces steric hindrance and electron-donating effects, contrasting with the 4-chlorobenzoyl (, electron-withdrawing) and 2-(methylsulfonyl)benzoyl (, strongly electron-withdrawing).

Stereochemical Considerations: The Z-configuration in the target compound and analogs () may enforce a planar geometry around the imino bond, affecting molecular stacking or receptor binding compared to non-stereospecific derivatives (e.g., ).

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods in (three-component reactions with benzothiazole, acylating agents, and esters) but substitutes indole with 4-methylbenzoyl chloride and introduces sulfamoyl via sulfonation .

Biological Activity

The compound (Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a derivative of benzothiazole, which has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on recent research findings.

Synthesis and Characterization

The synthesis of the compound involves several steps, typically starting from benzothiazole derivatives. The process includes:

  • Formation of the Benzothiazole Core : The initial step often involves the reaction of 2-mercaptobenzothiazole with various electrophiles to form substituted benzothiazoles.
  • Introduction of Functional Groups : Subsequent reactions introduce the sulfonamide and imine functionalities, critical for biological activity.
  • Esterification : The final step involves esterification with ethyl chloroacetate to yield the target compound.

Characterization is performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that derivatives of benzothiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to (Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 50-100 μg/mL, indicating potent antibacterial activity .

Anti-inflammatory Activity

Benzothiazole derivatives are also noted for their anti-inflammatory properties. The compound's structure suggests potential inhibition of inflammatory pathways, which could be evaluated through:

  • Carrageenan-Induced Edema Models : Studies have shown that similar compounds can reduce inflammation by up to 27% in animal models .

Analgesic Activity

The analgesic effects of benzothiazole derivatives have been documented through various pain models. For example:

  • Acetic Acid-Induced Writhing Test : Compounds in this class have shown a significant reduction in pain responses, suggesting central and peripheral analgesic mechanisms .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antibacterial effects of several benzothiazole derivatives against clinical isolates. The results indicated that compounds with similar structures to (Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exhibited zones of inhibition ranging from 20 mm to 30 mm against tested strains .
  • Anti-inflammatory Assessment : In a controlled study using rodent models, a derivative showed a dose-dependent reduction in paw edema induced by carrageenan, establishing its potential as an anti-inflammatory agent .

Summary of Findings

The biological activities associated with (Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate highlight its potential as a therapeutic agent in treating infections and inflammatory conditions. The following table summarizes key biological activities reported in studies:

Activity Type Mechanism/Effect Reference
AntibacterialEffective against E. coli, S. aureus
Anti-inflammatoryReduced paw edema in animal models
AnalgesicSignificant pain relief in writhing tests

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